9,10-Dihydrolysergol
Overview
Description
Synthesis Analysis
The synthesis of 9,10-Dihydrolysergol involves the catalytic reduction of the Δ9,10 double bond in lysergol, followed by a series of protective group manipulations and oxidative steps. Notably, Rohilla (2018) detailed a method achieving 9,10-Dihydrolysergic acid with a significant yield, utilizing TEMPO and IDBA for oxidation and protection/deprotection strategies (Rohilla, 2018). Similarly, Lee et al. (2015) developed a total synthesis approach for dihydrolysergic acid and dihydrolysergol, highlighting the use of Pd(0)-catalyzed intramolecular Larock indole cyclization and an inverse electron demand Diels-Alder reaction (Lee et al., 2015).
Molecular Structure Analysis
The molecular structure of 9,10-Dihydrolysergol has been elucidated through various spectroscopic and crystallographic techniques. For instance, the crystal structure of a related compound, 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol, was determined, offering insights into the conformation and structural characteristics of the ergoline skeleton (Čejka et al., 2005).
Chemical Reactions and Properties
9,10-Dihydrolysergol undergoes various chemical reactions that highlight its reactive nature and potential for further chemical modifications. The study by Schmidt et al. (1978) on the mass spectrometric comparison between lysergic acid and 9,10-dihydrolysergic acid provided significant insights into the influence of the 9,10-double bond on fragmentation behavior, illustrating key aspects of its chemical reactivity (Schmidt et al., 1978).
Scientific Research Applications
Intermediate in Drug Synthesis : 1-Methyl-10a-methoxy-9,10-dihydrolysergol is an intermediate in synthesizing nicergoline, a drug used in dementia and other age-associated forms of cognitive impairment (Čejka, Kratochvil, Cvak, & Jegorov, 2005).
Therapeutic Potential : 9,10-Dihydrolysergic acid shows potential in treating Parkinson's disease and Alzheimer's disease (Rohilla, 2018).
Rapid Assembly of D-ring Analogs : The total synthesis of dihydrolysergic acid and dihydrolysergol can be used for rapid assembly of D-ring analogs, useful in drug development (Lee, Poudel, Glinkerman, & Boger, 2015).
Metabolite in Pharmacological Effect : 1-Hydroxymethyl-1 Oa-methoxy-9,10-dihydrolysergol is a metabolite of human nicergoline, contributing to its pharmacological effect (Čejka, Kratochvíl, Cvak, & Jegorov, 2005).
Pergolide Mesylate Production : The one-pot synthesis of pergolide from dihydrolysergol is a method for producing pergolide mesylate, marketed for Parkinson's disease treatment (Misner, Kennedy, & Biggs, 1997).
Detection in Human Urine : A method exists to determine 10 alpha-methoxy-9,10-dihydrolysergol in human urine at concentrations down to 0.56 mumol/L, indicating its role as a nicergoline metabolite (Sioufi, Sandrenan, & Godbillon, 1992).
Reducing Agent in Chemical Reactions : 9,10-Dihydro-9,10-disilaanthracenes, including derivatives of dihydrolysergol, are effective reducing agents in certain chemical reactions (Oba & Nishiyama, 1994).
In Vitro Synthesis : In vitro production of 9,10-dihydroxyhexadecanoic acid using recombinant E. coli and three fatty acid modification genes has been successfully demonstrated (Kaprakkaden, Srivastava, & Bisaria, 2017).
Applications in Batteries : A novel redox-active polymer based on a dihydrolysergol derivative has been synthesized and applied in hybrid zinc-organic batteries with high performance and long lifetime (Häupler, Rössel, Schwenke, Winsberg, Schmidt, Wild, & Schubert, 2016).
Enzyme Immunoassays : Enzyme immunoassays for certain dihydrolysergol derivatives have been developed for detecting nicergoline metabolites (Chen, Tian, Digenis, & Tai, 1996).
Study of Fragmentation Pathways : The main fragmentation pathways of lysergic acid and 9,10-dihydrolysergic acid were determined using high-resolution mass spectrometry (Schmidt, Kraft, & Voigt, 1978).
properties
IUPAC Name |
[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKTZIXVYHGAES-WDBKCZKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939343 | |
Record name | (6-Methylergolin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dihydrolysergol | |
CAS RN |
18051-16-6 | |
Record name | Dihydroelymoclavine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Methylergolin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10-Dihydrolysergol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROELYMOCLAVINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39LU14H83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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